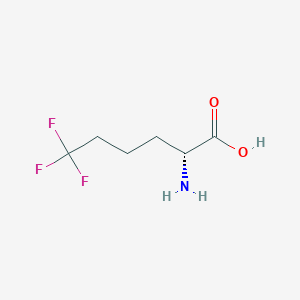

(R)-2-Amino-6,6,6-trifluorohexanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-amino-6,6,6-trifluorohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEWGWBXZIDRJY-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426468 | |

| Record name | AC1OCSZY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120200-06-8 | |

| Record name | 6,6,6-Trifluoro-D-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120200-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1OCSZY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for R 2 Amino 6,6,6 Trifluorohexanoic Acid

Asymmetric Alkylation Strategies Utilizing Chiral Glycine (B1666218) Equivalents

A predominant and highly successful strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nucleophilic glycine equivalents. This approach provides a powerful means to control the stereochemistry at the α-carbon.

Application of Chiral Ni(II)-Complexes of Schiff Bases

The use of chiral Ni(II) complexes of Schiff bases derived from glycine is a leading methodology for the practical, large-scale asymmetric synthesis of a wide variety of α-amino acids, including fluorinated analogues. nih.govbeilstein-journals.orgnih.gov These complexes function as effective chiral glycine equivalents, where the metal center and the chiral ligand create a rigid, well-defined steric environment that directs the approach of an incoming electrophile. beilstein-journals.org

A well-established procedure for the synthesis of the (S)-enantiomer of the target molecule has been reported on a scale exceeding 100 grams, demonstrating the robustness of this method. nih.govnih.gov The synthesis of the (R)-enantiomer is achieved by employing the corresponding enantiomeric chiral auxiliary. The general process involves three main steps:

Complexation: A chiral ligand, typically derived from an amino acid like proline, is condensed with a benzophenone (B1666685) derivative and then complexed with Ni(II) and glycine to form the stable, planar chiral Ni(II)-Schiff base complex. The aryl moiety of the complex effectively shields one face, ensuring high diastereoselectivity in the subsequent step. beilstein-journals.org

Alkylation: The nucleophilic glycine complex is deprotonated with a base and then alkylated with an appropriate electrophile. For the synthesis of 2-amino-6,6,6-trifluorohexanoic acid, the alkylating agent is 1-iodo-4,4,4-trifluorobutane (CF₃(CH₂)₃I). nih.gov The reaction proceeds with high diastereoselectivity, typically greater than 95%, due to the steric hindrance provided by the chiral ligand. beilstein-journals.org

Decomplexation and Protection: The alkylated complex is then disassembled, usually under acidic conditions, to release the free amino acid. The chiral auxiliary can be recovered in high yield (>90%) and reused. nih.gov The resulting amino acid is often protected, for example with a fluorenylmethoxycarbonyl (Fmoc) group, for applications in peptide synthesis. nih.govnih.gov

A large-scale synthesis of the corresponding (S)-amino acid reported the use of a chiral Ni(II) complex derived from (S)-N-(2-benzoyl-4-chlorophenyl)-1-(benzyl)-pyrrolidine-2-carboxamide. nih.gov The alkylation with 1,1,1-Trifluoro-4-iodobutane using a potassium hydroxide (B78521) solution in methanol (B129727) and DMF as the solvent at low temperatures resulted in the desired product with high yield and enantiomeric purity (>99%). nih.gov

| Step | Reagents and Conditions | Outcome | Reference |

| Alkylation | Chiral Ni(II)-glycine complex, CF₃(CH₂)₃I, 10% KOH/MeOH, DMF, 0–5 °C | High diastereoselectivity (>90% de) | nih.govrsc.org |

| Decomplexation | 3N HCl, DME, 50-60°C | Release of free amino acid and recovery of chiral auxiliary | nih.gov |

| Purification | Crystallization from toluene | Enantiomerically pure Fmoc-protected amino acid (>99% ee) | nih.gov |

Control of Enantioselectivity via Chiral Auxiliary Systems

The control of enantioselectivity in this synthetic strategy is critically dependent on the chiral auxiliary incorporated into the Ni(II) complex. nih.gov The auxiliary, often derived from readily available chiral pool amino acids like proline, forms a tridentate Schiff base ligand that coordinates to the nickel ion along with the glycine substrate.

The stereochemical outcome of the alkylation is governed by the specific diastereomeric complex formed. The chiral ligand, such as one derived from (S)-proline, creates a conformationally rigid structure where one face of the glycine carbanion is sterically blocked by a bulky group (e.g., a benzyl (B1604629) or dichlorobenzyl group) attached to the proline nitrogen. nih.govbeilstein-journals.org Consequently, the alkyl halide can only approach from the less hindered face, leading to the preferential formation of one diastereomer of the alkylated complex. beilstein-journals.orggoogle.com

The choice of the chiral auxiliary is paramount. For instance, ligands derived from (S)-proline typically yield (S)-α-amino acids, while ligands from (R)-proline would produce the corresponding (R)-α-amino acids. The high thermodynamic control in these alkylation reactions ensures excellent diastereoselectivity. beilstein-journals.org After the alkylation, the auxiliary is cleaved from the product and can be efficiently recycled, making the process economically viable for large-scale production. nih.gov

Chemoenzymatic Approaches for Enantiopure Trifluoroamino Acids

Chemoenzymatic methods offer powerful and environmentally benign alternatives for the synthesis of enantiopure amino acids. These strategies leverage the high stereoselectivity of enzymes for key transformations. While specific chemoenzymatic routes for (R)-2-Amino-6,6,6-trifluorohexanoic acid are not prominently documented, established enzymatic methods for other fluorinated amino acids demonstrate the potential of these approaches.

Enzymatic Resolution of Racemic Fluorinated Precursors

Enzymatic resolution is a classic and effective method for separating enantiomers. This technique involves the use of an enzyme that selectively acts on one enantiomer of a racemic mixture, converting it into a different compound that can be easily separated from the unreacted enantiomer.

For amino acids, this often involves the enantioselective hydrolysis of a racemic N-acyl amino acid or an amino acid ester. nih.gov For example, an acylase could selectively hydrolyze the N-acyl group of the (R)-enantiomer of N-acyl-2-amino-6,6,6-trifluorohexanoic acid, yielding the desired (R)-amino acid and the unreacted N-acyl-(S)-amino acid. These two compounds, having different chemical properties, can then be separated. A key advantage is the high enantiomeric excess (ee) that can often be achieved for both the product and the remaining substrate.

Alternatively, a coupled-enzyme system can be used for the deracemization of racemic amino acids, where one enzyme (e.g., a D-amino acid oxidase) converts the unwanted D-enantiomer into an α-keto acid, which is then converted by a second enzyme (a transaminase) into the desired L-amino acid, resulting in a theoretical yield of 100%. nih.gov A similar system could be envisioned for the production of the (R)-enantiomer.

Asymmetric Hydrogenation of Fluorinated Dehydroamino Acids

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. This method involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal catalyst. While widely used for many amino acids, its application to fluorinated substrates can be challenging.

The general approach would involve the synthesis of a fluorinated dehydroamino acid, such as (Z)-2-amino-6,6,6-trifluorohex-2-enoic acid. This precursor would then be subjected to hydrogenation with H₂ gas in the presence of a chiral catalyst, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). The chiral catalyst coordinates to the double bond in a specific orientation, directing the delivery of hydrogen to one face of the molecule and thereby producing one enantiomer in high excess. nih.gov The development of catalysts effective for fluorinated substrates is an active area of research.

Radical and Transition Metal-Catalyzed Fluorination Techniques for Hexanoic Acid Scaffolds

Direct fluorination of pre-existing amino acid scaffolds represents an alternative synthetic strategy. These "late-stage" fluorination methods are of great interest, although their application to create a terminal CF₃ group on a hexanoic acid chain in a controlled manner is not yet established for this specific target molecule.

Modern synthetic chemistry has seen significant advances in C-H bond activation and radical fluorination. chimia.ch Transition metal-catalyzed C-H functionalization could, in principle, be used to introduce fluorine atoms into a hexanoic acid derivative. nih.govbeilstein-journals.org However, achieving regioselectivity to exclusively fluorinate the terminal methyl group of a hexyl chain is a major challenge due to the presence of multiple, less reactive C(sp³)–H bonds.

Large-Scale Preparations of this compound Analogues

The development of scalable and efficient synthetic routes is crucial for the practical application of fluorinated amino acids in pharmaceuticals and materials science. Research has focused on methodologies that are not only high-yielding and stereoselective but also economically viable and operationally convenient on an industrial scale. The primary strategy for producing enantiomerically pure ω-trifluoroalkyl amino acids, including analogues of this compound, involves the asymmetric alkylation of chiral Ni(II) complexes of glycine Schiff bases. nih.govnih.gov This method has proven robust and adaptable for various analogues, enabling production on scales exceeding 100 grams. nih.govresearchgate.net

A notable example is the first reported large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid, a closely related enantiomer. nih.govnih.gov This process was successfully executed on a scale of over 100 grams. nih.govd-nb.info The core of this methodology is the asymmetric alkylation of a chiral Ni(II)-complex of a glycine Schiff base using 1-iodo-3,3,3-trifluoropropane (CF3(CH2)3I). nih.gov This approach yielded the final Fmoc-protected amino acid in an impressive 83.2% total yield and with an enantiomeric purity greater than 99%. d-nb.info A key advantage of this protocol is the ability to recover and reuse more than 90% of the chiral auxiliary, significantly improving the economic feasibility of the synthesis. nih.govd-nb.info

Optimization for large-scale production led to several key procedural modifications. nih.gov For instance, dimethoxyethane (DME) was used during the disassembly of the Ni(II) complex, a change from the typical use of methanol (MeOH), to reduce the required solvent volume. nih.gov The final purification was achieved through crystallization from toluene. nih.govd-nb.info The alkylation reaction itself was optimized to use just one equivalent of potassium hydroxide (KOH) and the alkyl iodide in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), achieving over 99% conversion of the starting complex. nih.govd-nb.info

This versatile methodology has been extended to other structurally similar compounds, such as (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. A method specifically designed for its large-scale preparation has been developed, enabling the synthesis of over 150 g in a single batch and a cumulative production of over 300 g. researchgate.netnih.gov This synthesis utilizes the alkylation of a proline-derived Ni(II) glycine Schiff base complex with trifluoroethyl iodide (CF3–CH2–I). nih.gov The key alkylation step proceeds with a yield of 80.4% and results in an intermediate complex with a diastereomeric excess (de) of over 99%. nih.gov A critical innovation in this process was a two-step water addition protocol, which facilitates the selective precipitation of the desired diastereomer. nih.gov

For other analogues, like (S)-2-amino-5,5,5-trifluoropentanoic acid, a dynamic kinetic resolution (DKR) approach has been demonstrated to be a more practical solution for scaled-up synthesis (~20 g) compared to direct alkylation. nih.govmdpi.com This process, starting from the racemic amino acid hydrochloride, yielded the final Fmoc-protected product in 93.3% yield and 98.2% enantiomeric excess (ee) after recrystallization. nih.gov

The table below summarizes the key findings from these large-scale synthetic preparations.

| Compound | Methodology | Scale | Overall Yield | Enantiomeric/Diastereomeric Purity | Key Optimization/Feature |

|---|---|---|---|---|---|

| Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid | Asymmetric Alkylation of Ni(II)-Glycine Complex | 105.9 g | 83.2% | >99% ee | >90% chiral auxiliary recovery; Use of DME for complex disassembly. nih.govd-nb.info |

| (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | Asymmetric Alkylation of Ni(II)-Glycine Complex | >150 g | 80.4% (alkylation step) | >99% de | Two-step water addition for selective precipitation. nih.gov |

| Fmoc-(S)-2-amino-5,5,5-trifluoropentanoic acid | Dynamic Kinetic Resolution (DKR) | ~20 g | 93.3% | 98.2% ee | Considered more practical for scale-up than direct alkylation for this analogue. nih.govmdpi.com |

Advanced Chemical Reactions and Derivatization of R 2 Amino 6,6,6 Trifluorohexanoic Acid

Chemical Reactivity Profiles of the Trifluoromethyl Group in the Hexanoic Acid Backbone

The trifluoromethyl group is renowned for its high stability, which is a direct consequence of the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. mdpi.com This inherent stability ensures that the CF3 moiety remains intact under a wide array of synthetic conditions typically employed in peptide synthesis and functional group manipulation. nih.gov

The primary influence of the CF3 group on the hexanoic acid backbone is electronic. As a potent electron-withdrawing group, it exerts a strong inductive effect along the alkyl chain. iris-biotech.demdpi.com This effect can modulate the acidity and basicity of the terminal functional groups. While generally considered chemically inert, the CF3 group's reactivity is not absolute and can be overcome under specific, harsh conditions, such as in the presence of superacids or certain metal catalysts, which are not typically encountered in standard biochemical or synthetic organic procedures. nih.gov Its stability under common synthetic transformations is a key advantage, allowing for derivatization at the amino and carboxyl termini without compromising the fluorinated alkyl side chain.

The following table summarizes the stability of the trifluoromethyl group under various reaction conditions relevant to the derivatization of (R)-2-amino-6,6,6-trifluorohexanoic acid.

| Condition Type | Specific Reagents/Conditions | Stability of CF3 Group | Rationale |

| Strong Acid | Trifluoroacetic acid (TFA) for cleavage/deprotection | High | The C-F bond is resistant to protonolysis by strong acids. TFA is standardly used for removing Boc protecting groups and cleaving peptides from resin. kennesaw.edu |

| Base (Amine) | Piperidine (B6355638) for Fmoc-deprotection; DIEA for neutralization | High | The CF3 group is not susceptible to nucleophilic attack by common amine bases used in peptide synthesis. wpmucdn.com |

| Coupling Reagents | HCTU, HATU, DIC, Oxyma | High | The activation of the carboxylic acid for amide bond formation does not affect the inert CF3 group at the terminus of the side chain. uci.edu |

| Catalytic Hydrogenation | H₂, Pd/C | High | The C-F bond is not susceptible to hydrogenolysis under standard conditions used for removing protecting groups like Cbz. |

Stereochemical Integrity During Functional Group Transformations

Maintaining the stereochemical purity at the α-carbon is paramount during the synthesis and subsequent derivatization of chiral amino acids. For this compound, functional group transformations at the amino and carboxyl groups must proceed without racemization. Asymmetric synthesis routes have been developed for the (S)-enantiomer that achieve exceptionally high enantiomeric purity (>99% enantiomeric excess) through the use of chiral auxiliaries, such as Ni(II) complexes of Schiff bases, demonstrating that the stereocenter can be established with high fidelity. nih.gov

Once synthesized, standard protection and activation protocols are employed. The amino group is typically protected with base-labile (Fmoc) or acid-labile (Boc) groups, while the carboxylic acid is activated for coupling. These reactions are well-established and are designed to be mild enough to prevent epimerization of the sensitive α-carbon. sigmaaldrich.com

Verification of stereochemical integrity after a reaction sequence is often performed using chiral derivatizing agents. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) react with the amino acid to form diastereomers, which can be readily separated and quantified using reverse-phase HPLC, confirming the enantiomeric purity of the final product. nih.govnih.govresearchgate.net

The table below outlines common transformations and conditions that preserve the stereocenter of this compound.

| Transformation | Purpose | Typical Reagents | Key Consideration for Stereointegrity |

| N-α-Protection | Protection of the amino group during synthesis | Fmoc-OSu or Boc-anhydride | Reactions are performed under conditions (mild base) that do not abstract the α-proton, thus preventing racemization. nih.gov |

| Carboxyl Activation | Preparation for amide bond formation in peptide synthesis | DIC/Oxyma, HBTU, HATU, HCTU | Activation proceeds via the carboxylate, avoiding harsh conditions that could lead to racemization through enolization. The use of additives like Oxyma suppresses side reactions and helps maintain chiral purity. wpmucdn.com |

| N-α-Deprotection | Exposure of the amine for subsequent coupling | 20% Piperidine in DMF (for Fmoc); TFA (for Boc) | The mechanisms for removing these standard protecting groups do not directly involve the chiral center. wpmucdn.com |

| Derivatization Analysis | Confirmation of enantiomeric purity | Marfey's Reagent (FDAA) followed by HPLC | This analytical method converts enantiomers into separable diastereomers, providing a quantitative measure of stereochemical integrity. nih.gov |

Formation of Peptide and Protein Scaffolds through Coupling Methodologies

The incorporation of this compound into peptide chains is primarily achieved using Solid-Phase Peptide Synthesis (SPPS). nih.gov This methodology allows for the stepwise assembly of a peptide sequence on an insoluble polymer resin. wpmucdn.com The N-α-protected form of the amino acid, typically Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid, is used as the building block.

The general SPPS cycle for incorporating this amino acid involves:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). uci.edu

Activation and Coupling: The free carboxylic acid of the incoming Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid is activated to make it more electrophilic. This is commonly done using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure, or with uronium/aminium-based reagents like HCTU or HATU. kennesaw.eduwpmucdn.com The activated amino acid is then added to the resin, where it couples with the newly exposed N-terminal amine of the growing peptide chain. uci.edu Due to the steric bulk or electronic effects of some fluorinated amino acids, extended coupling times or double coupling cycles may be employed to ensure the reaction proceeds to completion. acs.org

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support and the side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail with trifluoroacetic acid (TFA) as the primary component. kennesaw.edunih.gov

| SPPS Step | Purpose | Common Reagents |

| Resin Loading | Attachment of the first C-terminal amino acid to the solid support | Rink Amide resin, Wang resin, or 2-Chlorotrityl chloride resin |

| Fmoc Deprotection | Removal of the temporary N-terminal protecting group | 20-40% Piperidine in DMF |

| Amino Acid Activation | Conversion of the carboxyl group to a reactive intermediate | DIC/Oxyma; HBTU/DIEA; HATU/DIEA; HCTU/DIEA |

| Coupling | Formation of the peptide (amide) bond | Activated Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid in DMF |

| Final Cleavage | Release of the peptide from the resin and removal of side-chain protecting groups | 95% Trifluoroacetic acid (TFA), with scavengers (e.g., H₂O, TIPS) |

Synthesis of Conformationally Constrained Derivatives and Mimetics

While the flexible alkyl chain does not impose a rigid constraint itself, it serves as a scaffold for further derivatization to create conformationally restricted structures. Synthetic strategies to achieve this include:

Lactamization: Intramolecular cyclization between the side-chain terminus and the peptide backbone, or between side chains of different residues, can form rigid lactam bridges.

Stapled Peptides: Covalent linkages can be introduced between the side chain of this compound and another amino acid residue within the same peptide to form macrocyclic structures that stabilize helical conformations.

Proline Mimetics: The alkyl chain could be functionalized and cyclized back onto the α-nitrogen to create fluorinated proline-like heterocyclic structures, which are known to impart significant conformational rigidity. nih.gov

The incorporation of this amino acid can also promote specific folding patterns. The steric bulk and unique electronic nature of the trifluoromethyl group can favor the formation of β-turns in peptide sequences, a common structural motif critical for molecular recognition and biological activity. iris-biotech.de

| Structural Motif/Mimetic | Synthetic Strategy | Influence of the CF3 Group |

| β-Turn Induction | Incorporation into a tetrapeptide sequence | The steric and electronic properties of the fluorinated side chain can favor the necessary dihedral angles for turn formation. iris-biotech.de |

| Helical Stabilization | Incorporation into a peptide sequence and subsequent side-chain "stapling" | The CF3 group can serve as a non-reactive anchor or a sterically directing group during the macrocyclization reaction. |

| Cyclic Peptides (Lactams) | Intramolecular amide bond formation involving a functionalized side chain | The CF3 group enhances lipophilicity and metabolic stability of the resulting cyclic structure. |

| Fluorinated Proline Analogs | Intramolecular cyclization of a derivatized side chain onto the backbone nitrogen | The resulting constrained ring structure would have altered puckering preferences due to stereoelectronic effects of the CF3 group. acs.org |

Integration into Biological Systems: Principles and Applications in Protein Engineering

Strategies for Site-Specific and Global Incorporation of (R)-2-Amino-6,6,6-trifluorohexanoic Acid into Peptides and Proteins

The introduction of this compound into polypeptide chains can be achieved through several methodologies, each offering distinct advantages for either complete replacement of a canonical amino acid or precise insertion at a single site. These techniques range from chemical synthesis to the manipulation of the cell's translational machinery.

Solid-Phase Peptide Synthesis (SPPS) Optimizations for Fluorinated Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of synthetic peptide chemistry and provides a direct route to incorporate this compound into a defined peptide sequence. The use of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the α-amino group is the most common strategy in modern SPPS. iris-biotech.depeptide.comnih.gov

The incorporation of fluorinated amino acids, particularly those with aliphatic side chains, can present challenges. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the α-amino and carboxyl groups, potentially requiring optimization of coupling conditions. Furthermore, the steric bulk of the fluorinated side chain may hinder coupling efficiency. To overcome these challenges, several optimization strategies can be employed:

Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents may be necessary to drive the reaction to completion. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimide-based reagents. du.ac.in The use of acyl fluorides, generated in situ, has also been shown to be effective for coupling sterically demanding fragments. rsc.org

Reaction Conditions: Extended coupling times and double coupling cycles are common strategies to ensure complete incorporation of challenging residues. Microwave-assisted SPPS can also enhance coupling efficiency and reduce reaction times.

Orthogonal Protection: A robust orthogonal protection scheme is crucial. iris-biotech.depeptide.com The Fmoc/tBu (tert-butyl) strategy is widely used, where the Fmoc group is removed by a mild base (e.g., piperidine), and the acid-labile side-chain protecting groups are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com For complex syntheses, additional orthogonal protecting groups like Alloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) may be employed for side-chain protection, allowing for on-resin modifications. iris-biotech.de

A potential side reaction in SPPS involving TFA is trifluoroacetylation of free amino groups on the resin, which can lead to chain termination. This can be minimized by careful selection of the resin and cleavage conditions.

Table 1: Key Considerations for SPPS of Peptides Containing this compound

| Parameter | Optimization Strategy | Rationale |

| Coupling Reagent | Use of high-efficiency reagents (e.g., HATU, HCTU) or in situ acyl fluoride (B91410) formation. du.ac.inrsc.org | Overcomes potential steric hindrance and reduced reactivity of the fluorinated amino acid. |

| Reaction Time | Extended coupling times or double coupling. | Ensures complete reaction and maximizes peptide yield. |

| Protecting Groups | Standard Fmoc/tBu orthogonal protection scheme. iris-biotech.depeptide.com | Provides robust protection and selective deprotection throughout the synthesis. |

| Side Reactions | Careful control of TFA cleavage conditions. | Minimizes the risk of trifluoroacetylation of the peptide. |

Exploitation of Auxotrophic Systems in Protein Biosynthesis

For the global replacement of a canonical amino acid with this compound throughout a protein, the use of auxotrophic host organisms, typically Escherichia coli, is a well-established method. An auxotroph is a strain that has lost the ability to synthesize a specific essential nutrient, such as an amino acid, due to a mutation in its biosynthetic pathway.

Given the structural similarity of this compound to leucine (B10760876), a leucine auxotrophic E. coli strain would be the logical choice for its incorporation. The strategy involves growing the auxotrophic strain in a minimal medium where leucine is depleted and then supplemented with this compound. The cellular machinery, specifically the leucyl-tRNA synthetase (LeuRS), may then recognize and activate the fluorinated analog, charging it onto the leucine-specific tRNA (tRNALeu). This misacylated tRNA is then delivered to the ribosome, leading to the incorporation of the non-canonical amino acid at positions encoded by leucine codons.

The success of this approach hinges on several factors:

Substrate Recognition by Aminoacyl-tRNA Synthetase: The endogenous LeuRS must be able to recognize and activate this compound. While some level of promiscuity exists in these enzymes, the efficiency of this recognition can vary significantly. mdpi.com

Metabolic Stability: The supplied fluorinated amino acid should not be toxic to the host cells or be rapidly metabolized.

Incorporation Efficiency: The competition with any residual intracellular leucine can reduce the incorporation efficiency of the analog.

While this method has been successfully used for other fluorinated amino acids, such as 5,5,5-trifluoroleucine, specific studies on the global incorporation of this compound using auxotrophic systems are not yet widely reported.

Genetic Code Expansion and Cell-Free Protein Synthesis for Non-Canonical Amino Acid Integration

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids in response to a reassigned codon, most commonly the amber stop codon (UAG). This powerful technique requires the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the expression system. The orthogonal synthetase is engineered to specifically recognize the desired non-canonical amino acid and charge it onto its cognate orthogonal tRNA, which has been modified to recognize the reassigned codon.

To incorporate this compound site-specifically, one would need to develop an orthogonal synthetase that preferentially binds this amino acid over all canonical amino acids. A common starting point for engineering such a synthetase would be an existing aminoacyl-tRNA synthetase with a binding pocket that can accommodate the target amino acid, such as a leucyl-tRNA synthetase. biorxiv.orgnih.gov Directed evolution techniques, such as phage-assisted continuous evolution (PACE), can then be employed to select for synthetase variants with the desired specificity. broadinstitute.orgnih.govresearchgate.net

Cell-free protein synthesis (CFPS) systems offer several advantages for the incorporation of non-canonical amino acids. promega.comneb.comisotope.comwikipedia.org These systems consist of cell lysates containing all the necessary machinery for transcription and translation. The open nature of CFPS allows for the direct addition of purified components, including the non-canonical amino acid and, if necessary, a pre-charged orthogonal tRNA or the engineered orthogonal synthetase/tRNA pair. promega.comneb.comisotope.comwikipedia.org This bypasses the need for the non-canonical amino acid to be transported across a cell membrane and avoids any potential toxicity to the host organism. CFPS has been successfully used to incorporate various fluorinated amino acids, including fluorinated leucines and valines, into proteins. researchgate.netnih.gov

Table 2: Comparison of Incorporation Strategies

| Strategy | Type of Incorporation | Key Requirements | Advantages | Limitations |

| SPPS | Site-specific | Fmoc-protected this compound, optimized coupling conditions. iris-biotech.depeptide.com | High purity, precise control over incorporation site. | Limited to smaller peptides and proteins. |

| Auxotrophic Systems | Global | Leucine auxotrophic host, efficient recognition by endogenous LeuRS. | Production of globally modified proteins in vivo. | Potential for low incorporation efficiency and toxicity. |

| Genetic Code Expansion | Site-specific | Engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. biorxiv.orgnih.govbroadinstitute.orgnih.govresearchgate.net | Precise incorporation in vivo and in vitro. | Requires extensive protein engineering to develop the orthogonal pair. |

| Cell-Free Protein Synthesis | Site-specific or Global | Cell lysate, energy source, DNA/RNA template, non-canonical amino acid. promega.comneb.comisotope.comwikipedia.org | High throughput, incorporation of toxic compounds, direct control over reaction components. promega.comneb.comisotope.comwikipedia.org | Scalability can be a challenge, cost of reagents. |

Fidelity and Efficiency of Incorporation Processes

The fidelity and efficiency of incorporating this compound are critical for obtaining homogenous proteins with the desired modifications.

In SPPS , the efficiency of each coupling step directly impacts the final yield and purity of the peptide. Incomplete coupling can lead to deletion sequences. The fidelity is generally high, as the sequence is determined by the programmed addition of amino acids.

In biological incorporation methods , fidelity refers to the accuracy of incorporating the non-canonical amino acid at the intended positions without it being incorporated at other sites, and without other amino acids being incorporated at the target site. Efficiency refers to the percentage of protein molecules that contain the non-canonical amino acid at the desired position(s).

Several analytical techniques can be used to assess fidelity and efficiency:

Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the resulting protein, confirming the incorporation of the heavier fluorinated amino acid. Tandem mass spectrometry (MS/MS) of proteolytic digests can pinpoint the exact location of the modification.

¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl group provides a unique spectroscopic handle. ¹⁹F NMR can be used to confirm the presence of the fluorinated amino acid in the purified protein and can also provide information about the local environment of the fluorine atoms, which can be sensitive to protein folding and conformational changes. nih.gov The integration of the ¹⁹F NMR signal relative to a known standard can be used to quantify the incorporation efficiency.

For genetic code expansion, the efficiency is often influenced by the competition between the suppressor tRNA and release factors at the stop codon. In cell-free systems, the concentration of the non-canonical amino acid and the engineered synthetase/tRNA pair can be optimized to maximize incorporation efficiency. nih.gov

Bioconjugation Strategies for Fluorinated Amino Acid Tags

While many non-canonical amino acids are designed with chemically reactive handles for bioconjugation (e.g., azides, alkynes, ketones), the trifluoromethyl group is generally considered to be chemically inert under biological conditions. Therefore, this compound does not typically serve as a direct tag for bioconjugation through common ligation chemistries.

However, recent research has explored radical-based methods for the trifluoromethylation of native amino acid residues in proteins. nih.govchembites.organalytical-sales.comresearchgate.net These methods generate trifluoromethyl radicals that can react with the side chains of residues such as tryptophan and tyrosine. While this is a post-translational modification rather than the incorporation of a trifluoromethyl-containing amino acid, it highlights the potential reactivity of the trifluoromethyl radical.

The primary utility of incorporating this compound lies in its ability to act as a passive label or a probe. The trifluoromethyl group can be considered a "fluorine tag" for:

¹⁹F NMR Studies: As mentioned, the trifluoromethyl group provides a sensitive and background-free signal for NMR-based studies of protein structure, dynamics, and interactions. nih.gov

Hydrophobic Interactions: The highly hydrophobic nature of the trifluoromethyl group can be used to probe or modulate hydrophobic interactions within a protein or at protein-protein interfaces.

For applications requiring covalent labeling, a dual-functional amino acid containing both the trifluoromethyl group and a separate bioorthogonal handle would need to be synthesized and incorporated.

Biophysical and Biochemical Consequences of R 2 Amino 6,6,6 Trifluorohexanoic Acid Incorporation

Impact on Peptide and Protein Conformational Landscapes

The conformational landscape of a peptide or protein is a critical determinant of its biological function. The incorporation of (R)-2-Amino-6,6,6-trifluorohexanoic acid can introduce significant perturbations to this landscape due to the steric and electronic effects of the trifluoromethyl group at the δ-position of the side chain.

The equilibrium between the cis and trans conformations of the amide bond preceding a proline residue is a key factor in protein folding and function. While this compound is not a proline analog, the electronic properties of its side chain can influence the rotameric preferences of adjacent peptide bonds. The strong electron-withdrawing nature of the trifluoromethyl group can affect the electronic distribution of the peptide backbone, potentially altering the energy barrier for cis/trans isomerization.

Studies on other fluorinated amino acids, such as fluorinated prolines, have demonstrated that the stereochemistry and position of fluorine substitution can shift the cis/trans equilibrium. For instance, the incorporation of 4-(R)-fluoroproline tends to favor the trans amide isomer, whereas 4-(S)-fluoroproline shifts the equilibrium towards the cis conformation. rsc.org While direct experimental data for this compound is not currently available, it is plausible that the trifluoromethyl group could similarly influence the local conformational preferences of the peptide backbone.

However, the effect of fluorination on secondary structure propensity is not always straightforward and can be context-dependent. nih.gov For example, while some highly fluorinated amino acids have been shown to stabilize β-sheet structures, they may act as α-helix destabilizers. nih.govresearchgate.net The increased hydrophobicity of highly fluorinated side chains may not be favorably accommodated at the water-exposed surface of an α-helix. nih.gov The bulky nature of the trifluoromethyl group in this compound could also introduce steric constraints that influence local secondary structure formation.

Effects on Proteolytic Susceptibility and Metabolic Stability

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-canonical amino acids, including fluorinated ones, is a well-established strategy to enhance metabolic stability. nih.govresearchgate.netbohrium.comproquest.commdpi.commdpi.comnih.gov

The presence of a trifluoromethyl group in the side chain of this compound can confer resistance to proteolytic cleavage. This resistance can arise from several factors:

Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of a protease to the scissile peptide bond, preventing efficient binding and catalysis. nih.gov

Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for the hydrolytic machinery of the protease.

Studies on peptides containing other α-trifluoromethyl-substituted amino acids have demonstrated a significant increase in proteolytic stability. nih.govresearchgate.net For instance, peptides with substitutions at the P1, P2, and P'2 positions relative to the cleavage site of α-chymotrypsin showed considerable resistance to proteolysis. nih.gov While specific data for this compound is needed, it is highly probable that its incorporation would similarly enhance the metabolic stability of peptides.

| Factor | Predicted Effect of this compound Incorporation |

| Steric Hindrance | Increased resistance to proteolysis |

| Electronic Effects | Altered substrate recognition by proteases |

| Overall Metabolic Stability | Enhanced |

Modulation of Protein-Ligand and Protein-Protein Recognition Mechanisms

The specific recognition between proteins and their ligands or other proteins is fundamental to most biological processes. The introduction of this compound can modulate these interactions through various mechanisms.

The fluorinated side chain can participate in unique non-covalent interactions that are not possible with canonical amino acids. These can include:

Fluorine-Hydrogen Bonds: While weaker than conventional hydrogen bonds, interactions between the fluorine atoms and backbone amides or polar side chains can contribute to binding affinity and specificity. nih.govacs.org

Orthogonal Multipolar Interactions: The polarized C-F bond can engage in favorable electrostatic interactions within a binding pocket. nih.gov

Hydrophobic Interactions: The increased hydrophobicity of the trifluoromethyl group can enhance binding within hydrophobic pockets of a target protein. nih.govnbinno.com

The incorporation of fluorinated amino acids at protein-protein interfaces has been shown to be compatible with native structures and can influence binding affinity. rsc.orgscilit.comfu-berlin.de The precise impact is often difficult to predict and requires systematic investigation for each specific system. fu-berlin.de

Mechanistic Insights into Enzyme-Substrate Interactions with Fluorinated Analogues

Fluorinated amino acids serve as valuable tools for probing enzyme mechanisms. nih.govresearchgate.netnih.gov The substitution of a natural amino acid with this compound in an enzyme substrate can provide insights into the steric and electronic requirements of the enzyme's active site.

The trifluoromethyl group can act as a mimic for larger alkyl groups, such as an isobutyl group, and its interaction within an enzyme's binding pocket can reveal details about the size and shape of the active site. Furthermore, the electronic perturbations caused by the fluorinated side chain can be used to study the importance of electronic complementarity in substrate binding and catalysis.

Advanced Spectroscopic Investigations Employing R 2 Amino 6,6,6 Trifluorohexanoic Acid Analogues

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

¹⁹F NMR has become an indispensable technique for investigating protein structure, folding, and interactions. nih.gov The ¹⁹F chemical shift is exquisitely sensitive to the local molecular environment, exhibiting a much wider spectral dispersion (~300 ppm) compared to protons, making it a highly responsive reporter of subtle changes. nsf.goved.ac.uk This sensitivity allows researchers to monitor structural and dynamic events at the atomic level. Methods for introducing the ¹⁹F reporter include biosynthetic incorporation by supplementing growth media with a fluorinated amino acid, solid-phase peptide synthesis, and post-translational chemical tagging. nih.govresearchgate.net

The chemical shift of a ¹⁹F nucleus is profoundly influenced by its immediate surroundings, particularly the local electrostatic field and van der Waals interactions. nih.govanu.edu.au This makes fluorinated amino acids exceptional probes for mapping the electrostatic landscape within a protein and detecting conformational changes. Even minor alterations in protein structure that modify the position of nearby charged or polar groups can lead to significant and measurable changes in the ¹⁹F NMR spectrum. anu.edu.au

This high sensitivity allows ¹⁹F NMR to serve as a powerful tool for monitoring conformational transitions between different functional states of a protein. nih.gov For instance, studies on G-protein-coupled receptors (GPCRs) have used ¹⁹F-labels to monitor the local conformational changes that occur upon receptor activation, providing insights into the signal transduction mechanism. nih.gov The ability to resolve distinct signals for different protein conformers makes it possible to characterize the populations and exchange kinetics of these states. ed.ac.uk

| Nucleus | Natural Abundance (%) | Relative Sensitivity (Constant Field) | Typical Chemical Shift Range (ppm) |

|---|---|---|---|

| ¹H | 99.98 | 1.00 | ~12 |

| ¹³C | 1.1 | 0.016 | ~200 |

| ¹⁵N | 0.37 | 0.001 | ~900 |

| ¹⁹F | 100 | 0.83 | ~300 |

Protein-observed ¹⁹F (PrOF) NMR is a robust method for studying protein-ligand interactions and is widely used in fragment-based drug discovery. nih.govnih.gov When a ligand or fragment binds to a ¹⁹F-labeled protein, it perturbs the local environment of the fluorine probe, resulting in a change in its chemical shift or line shape. nih.gov These changes can be monitored to screen compound libraries for binding activity and to quantify binding affinities (Kd). nsf.govnih.gov The simplicity of the 1D ¹⁹F NMR spectra often allows for high-throughput screening of potential drug candidates. nsf.gov

Furthermore, ¹⁹F NMR is uniquely suited for studying the complex process of protein folding. Seminal studies have demonstrated the ability of ¹⁹F NMR to identify and characterize transient folding intermediates that are highly populated but difficult to observe with other techniques. nsf.gov In studies of co-translational folding, where a protein folds as it emerges from the ribosome, site-specifically incorporated fluorinated amino acids allow researchers to track the folding process in real time. ucl.ac.uk Distinct resonances in the ¹⁹F spectrum can be assigned to the unfolded, intermediate, and natively folded states of the nascent polypeptide chain, providing unprecedented insight into the folding pathway on the ribosome. ucl.ac.uk

A significant advancement in structural biology is the ability to study proteins directly within their native cellular environment using in-cell NMR. nih.gov ¹⁹F NMR is particularly powerful for these applications because the fluorine signal can be detected without any background from the cellular milieu. nih.gov Researchers have successfully incorporated various fluorinated amino acids into proteins expressed in human cells, enabling in situ characterization of their structure, interactions, and function. nih.gov

This approach allows for the observation of proteins that may be difficult to study with conventional ¹H-¹⁵N in-cell NMR due to interactions with large cellular components, which can cause severe line broadening. nih.gov In-cell ¹⁹F NMR has been used to observe intracellular protein-ligand interactions, for example, by monitoring the binding of inhibitors to the enzyme carbonic anhydrase 2 directly inside human cells. nih.gov This provides a method to validate biological activity and screen for drug efficacy in a physiologically relevant context.

Mass Spectrometry-Based Confirmation of Fluorinated Amino Acid Incorporation

Before undertaking detailed NMR studies, it is essential to confirm that the fluorinated amino acid has been successfully and efficiently incorporated into the target protein. Mass spectrometry (MS) is the definitive method for this verification. nsf.govnih.gov High-resolution mass spectrometry can precisely measure the mass of the labeled protein, and the observed mass increase corresponding to the substitution of a natural amino acid with its fluorinated analogue confirms successful incorporation.

Furthermore, MS can be used to quantify the efficiency of incorporation. nih.gov By analyzing the mass spectra, researchers can determine the percentage of the protein population that contains the fluorinated label. Achieving a high degree of labeling (often >90%) is critical for ensuring the quality and interpretability of the subsequent NMR data. nsf.gov

X-ray Crystallography in Conjunction with Fluorine Labeling for Protein Structure Elucidation

While NMR provides invaluable information on protein dynamics and interactions in solution, X-ray crystallography yields high-resolution, static structures of proteins in their crystalline state. When using non-canonical amino acids like (R)-2-Amino-6,6,6-trifluorohexanoic acid for NMR studies, it is crucial to establish that the fluorine label does not perturb the native structure of the protein.

| Technique | Primary Application with Fluorinated Analogues | Key Information Provided |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Structural and dynamic studies | Local environment, conformational changes, ligand binding, folding pathways |

| Mass Spectrometry | Confirmation of incorporation | Verification and quantification of labeling efficiency |

| X-ray Crystallography | Structural validation | High-resolution 3D structure, assessment of structural perturbation |

Computational and Theoretical Approaches to Fluorinated Amino Acids

Quantum Chemical Studies on Electronic Effects and Reactivity Profiles of Trifluoromethyl Groups

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of (R)-2-Amino-6,6,6-trifluorohexanoic acid and the influence of its trifluoromethyl (CF₃) group. researchgate.net The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.comnbinno.com This property significantly alters the electronic distribution within the amino acid's side chain, impacting its polarity, acidity, and potential for non-covalent interactions.

QC calculations can be used to determine a variety of electronic properties:

Partial Atomic Charges: To quantify the charge distribution across the molecule, highlighting the polarization induced by the CF₃ group.

Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrostatic interactions. mdpi.com

HOMO-LUMO Energies: To assess the molecule's chemical reactivity and electronic excitation properties. researchgate.net

The reactivity profile of the trifluoromethyl group itself is of significant interest. While the C-F bond is exceptionally strong and generally renders the CF₃ group metabolically stable, its strong electron-withdrawing nature can influence the reactivity of adjacent chemical groups. mdpi.com For example, it can affect the pKa of the α-amino and carboxylic acid groups, although this effect is attenuated by the long alkyl chain in this compound. Theoretical studies can model reaction mechanisms and transition states, providing insights into the chemical stability and potential reactivity of peptides containing this amino acid. acs.orgrsc.orgresearchgate.net

| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Reference |

|---|---|---|---|

| van der Waals Radius | ~2.7 Å | ~2.0 Å | mdpi.com |

| Electronegativity (Pauling Scale of F vs. H) | 3.98 (for F) | 2.20 (for H) | mdpi.com |

| Nature | Strongly electron-withdrawing, lipophilic | Weakly electron-donating, lipophilic | mdpi.comnbinno.com |

| C-X Bond Dissociation Energy (kJ/mol) | ~485 (C-F) | ~414 (C-H) | mdpi.com |

Predictive Modeling for Fluorinated Amino Acid Incorporation and Structural Perturbations

The successful incorporation of non-canonical amino acids (ncAAs) like this compound into proteins using cellular machinery is a significant challenge. oup.com Computational predictive models are increasingly used to assess the likelihood of an ncAA being a viable substrate for an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. acs.orgnih.gov These models often use machine learning algorithms trained on datasets of known ncAAs and their properties, such as size, shape, and physicochemical characteristics, to predict their "incorporation potential". acs.orgpreprints.org

Once incorporated, it is crucial to predict the structural and stability perturbations caused by the new amino acid. Several computational tools and web servers have been developed to predict the change in protein stability (ΔΔG) upon an amino acid substitution. nih.govnih.govelifesciences.org These methods can be broadly categorized:

Physics-based methods: These use force fields to calculate the energetic changes in the folded and unfolded states of the protein resulting from the mutation. nih.gov

Knowledge-based or statistical potentials: These derive energy functions from the frequencies of amino acid interactions observed in databases of known protein structures. nih.gov

Machine learning models: These are trained on large datasets of experimentally characterized mutations to predict stability changes based on sequence and structural features. elifesciences.orgarxiv.org

For this compound, these models would need to account for its unique properties, including the larger volume of the fluorinated side chain and its altered hydrophobicity compared to canonical residues like leucine (B10760876) or methionine. pnas.org The predictions can guide site-selection, identifying positions within a protein where the fluorinated amino acid can be accommodated with minimal structural disruption or where it might confer a desired stabilizing effect. nih.gov For example, substitution in the hydrophobic core would be evaluated for steric clashes and changes in packing efficiency, which are critical determinants of protein stability. pnas.org

Computational Design of Fluorinated Peptides and Proteins

Computational protein design aims to create novel proteins and peptides with desired structures and functions de novo or by redesigning existing scaffolds. researchgate.netnih.gov The incorporation of fluorinated amino acids like this compound is a promising strategy in this field, as fluorination can enhance protein stability, modulate protein-protein interactions, and confer unique biological properties. nih.govnih.govspringernature.comdocumentsdelivered.com

Software suites like Rosetta are widely used for computational protein design. nih.govresearchgate.netnih.govplos.org To use a non-canonical amino acid such as this compound in Rosetta, it must first be parameterized. This involves creating a residue type parameter file that defines its atomic composition, connectivity, and internal degrees of freedom. Additionally, a rotamer library, which describes the low-energy conformations of the side chain, must be generated. nih.govresearchgate.netrosettacommons.org

With the necessary parameters, designers can use computational protocols to:

Design Stable Folds: Introduce this compound into the hydrophobic core of a protein to enhance its thermodynamic stability. The increased hydrophobicity of fluorinated side chains can strengthen the hydrophobic effect, a primary driving force in protein folding. pnas.orgnih.govspringernature.com

Engineer Protein-Protein Interfaces: Place the fluorinated residue at a protein-protein interface to modulate binding affinity and specificity. The unique properties of the CF₃ group can create new, favorable interactions or disfavor unwanted ones.

Create Self-Assembling Peptides: Design peptides that self-assemble into well-defined nanostructures like fibrils or vesicles. nih.govmdpi.com The fluorinated side chains can be used to control the packing and stability of these assemblies through specific "fluorous" interactions.

These computational design approaches significantly expand the chemical space accessible to protein engineers, enabling the creation of novel biomaterials and therapeutics with properties that are not achievable with the 20 canonical amino acids alone. rsc.org

Strategic Applications in Chemical Biology Research and Beyond

Design and Synthesis of Chemically Modified Peptidomimetics and Protein Mimetics

The incorporation of (R)-2-amino-6,6,6-trifluorohexanoic acid into peptides and protein-like structures, known as peptidomimetics and protein mimetics, offers a powerful strategy to enhance their therapeutic potential and biological activity. The trifluoromethyl group can significantly influence the physicochemical properties of these molecules, such as their stability, conformation, and ability to interact with biological targets.

Fluorinated amino acids like (R)-6,6,6-trifluoronorleucine are of significant interest in therapeutic peptide engineering. nih.gov The introduction of fluorine can lead to improved pharmacokinetics and greater stability against oxidative metabolism. nih.govmdpi.com While the synthesis of the (S)-enantiomer has been well-documented, including a large-scale asymmetric synthesis for applications in protein engineering and drug design, the principles underlying its utility can be extended to the (R)-enantiomer. nih.gov The presence of the trifluoromethyl group can lead to more precise mimicry of natural peptide-receptor interactions. mdpi.com

The synthesis of peptides and peptidomimetics containing this compound can be achieved through solid-phase peptide synthesis (SPPS), a standard method for assembling amino acids into a polypeptide chain. The Fmoc-protected form of the amino acid, Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid, is a key building block for this process.

Table 1: Properties and Applications of Peptidomimetics Incorporating this compound

| Property | Consequence of Incorporating this compound | Potential Application |

| Increased Metabolic Stability | The C-F bond is highly stable and resistant to enzymatic degradation. | Development of peptide-based drugs with longer half-lives in the body. |

| Altered Conformational Preferences | The bulky and lipophilic trifluoromethyl group can influence peptide backbone and side-chain conformations. | Design of peptidomimetics that adopt specific secondary structures to enhance binding to target proteins. researchgate.net |

| Enhanced Binding Affinity | The trifluoromethyl group can participate in favorable interactions, such as hydrophobic and multipolar interactions, with protein targets. | Creation of more potent inhibitors or modulators of protein-protein interactions. |

| Improved Lipophilicity | The fluorine atoms increase the lipophilicity of the peptide. | Enhancement of cell membrane permeability, allowing the peptidomimetic to reach intracellular targets. |

Research into fluorinated lysine-based peptidomimetics has demonstrated that the incorporation of fluorine atoms can increase antibacterial potency without significantly increasing hemolytic properties, indicating a favorable therapeutic window. google.com This highlights the potential of using fluorinated amino acids like this compound to develop novel antimicrobial agents. google.com

Development of Biochemical Probes for Mechanistic Enzymology

This compound serves as a valuable building block for the creation of biochemical probes to investigate the mechanisms of enzymes. The trifluoromethyl group can act as a reporter group for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, or it can be used to design potent and specific enzyme inhibitors.

The strategic placement of a trifluoromethyl group within a substrate or inhibitor analog allows for the use of ¹⁹F NMR to study enzyme-ligand interactions. ¹⁹F NMR is a powerful technique because of the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine signals in most biological systems. This provides a "background-free" window to observe the local environment of the fluorinated probe. Changes in the chemical shift of the ¹⁹F signal upon binding to an enzyme can provide information about the binding event, conformational changes in the enzyme or the ligand, and the proximity of the probe to other residues in the active site.

Furthermore, peptides containing this compound have been investigated as enzyme inhibitors. For example, derivatives of 6-aminohexanoic acid have been synthesized and evaluated as inhibitors of plasmin, a serine protease involved in fibrinolysis. nih.govresearchgate.net While these studies did not specifically use the trifluorinated analog, the principle of modifying the side chain to enhance inhibitory activity is well-established. The trifluoromethyl group of this compound could be exploited to design more potent and selective inhibitors of various enzymes, with potential applications in treating diseases such as cancer and blood coagulation disorders. nih.govnih.gov

Engineering of Proteins with Enhanced or Novel Biological Functions

The site-specific incorporation of non-canonical amino acids like this compound into proteins is a powerful tool in protein engineering. This technique allows for the introduction of novel chemical functionalities that are not present in the 20 canonical amino acids, thereby expanding the chemical diversity of proteins and enabling the creation of proteins with enhanced or entirely new biological functions. scbt.com

The residue-specific incorporation of fluorinated amino acids can globally modify protein properties, leading to novel proteins with tailored characteristics. nih.gov The incorporation of fluorinated aliphatic residues has been shown to stabilize Bzip peptides. nih.gov While much of the work has focused on the global incorporation of fluorinated analogs, site-specific incorporation of this compound could offer more precise control over protein function.

Table 2: Potential Enhancements in Engineered Proteins by Incorporating this compound

| Enhanced/Novel Function | Mechanism of Action |

| Increased Thermal Stability | The hydrophobic nature of the trifluoromethyl group can enhance core packing and hydrophobic interactions within the protein structure, leading to increased stability. |

| Altered Enzyme Activity/Specificity | The electronic properties of the trifluoromethyl group can influence the catalytic mechanism or substrate binding of an enzyme when incorporated into the active site. |

| Modified Protein-Protein Interactions | The unique steric and electronic properties of the fluorinated side chain can be used to modulate or create new protein-protein interaction interfaces. |

| Creation of Novel Binding Pockets | The introduction of this non-canonical amino acid can create new cavities or surfaces on a protein, enabling the binding of novel ligands or substrates. |

The large-scale asymmetric synthesis of the (S)-enantiomer of 6,6,6-trifluoronorleucine (B49130) has been developed specifically for applications in protein engineering, underscoring the importance of this class of amino acids in the field. nih.gov The availability of enantiomerically pure this compound would similarly open up new avenues for creating proteins with novel properties.

Contributions to the Understanding of Structure-Function Relationships in Biomolecules

The unique properties of this compound make it an excellent tool for elucidating the intricate relationship between the structure of a biomolecule and its function. By strategically replacing a natural amino acid with this fluorinated analog, researchers can probe the role of specific residues in protein folding, stability, and interaction with other molecules.

The trifluoromethyl group can serve as a sensitive ¹⁹F NMR probe to monitor local conformational changes within a protein. This is particularly useful for studying dynamic regions of proteins or for detecting subtle structural perturbations upon ligand binding or mutation. The distinct chemical shift of the ¹⁹F nucleus provides a clear signal that can be monitored to understand the local environment and dynamics of the incorporated amino acid.

Conformational studies of peptides containing modified amino acids are crucial for understanding their biological activity. mdpi.com The introduction of a bulky and conformationally distinct residue like this compound can be used to test hypotheses about the bioactive conformation of a peptide. By observing how the substitution affects the peptide's structure and its interaction with a receptor or enzyme, researchers can gain insights into the key structural features required for its function.

Furthermore, the biophysical characterization of proteins containing this non-canonical amino acid can provide valuable data on the forces that govern protein structure and stability. chemscene.comresearchgate.net For instance, the impact of the trifluoromethyl group on the hydrophobic core of a protein can be studied to better understand the principles of protein folding and stability. These studies contribute to the fundamental knowledge of how the primary sequence of a protein dictates its three-dimensional structure and ultimately its biological role. The availability of synthetic methods for fluorinated amino acids has been a significant driver for their application in protein structural studies. mdpi.com

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Fluorination Methodologies

The precise stereochemical control required for the synthesis of enantiopure compounds like (R)-2-Amino-6,6,6-trifluorohexanoic acid is a major focus of modern organic chemistry. researchgate.net The introduction of fluorine or trifluoromethyl (CF3) groups can dramatically alter the biological properties of a molecule, making enantioselective synthesis crucial for pharmaceutical development. numberanalytics.comnih.gov Recent progress has centered on the development of novel catalytic systems that can efficiently and selectively create carbon-fluorine stereocenters. researchgate.net

Key innovations have been made in both metal-catalyzed and organocatalytic approaches. acs.org Early advances utilized transition metal enolates with chiral ligands to create a rigid chiral environment for fluorination. acs.org For instance, titanium (Ti) and palladium (Pd) catalysts have been successfully employed. acs.orgnih.gov More recently, organocatalysis, using small chiral organic molecules, has emerged as a powerful alternative. Cinchona alkaloids, for example, have been shown to be effective bifunctional catalysts for reactions like the isomerization of trifluoromethyl imines, providing access to chiral trifluoromethylated amines. nih.gov These methods represent significant strides toward the efficient synthesis of complex chiral molecules containing trifluoromethyl groups. nih.govresearchgate.net

Future research will likely focus on developing more versatile and efficient catalysts that can handle a wider range of substrates under mild conditions. The goal is to create methodologies that are not only highly enantioselective but also scalable and applicable to the synthesis of diverse fluorinated compounds, including aliphatic amino acids like this compound. nih.gov

| Catalyst System | Substrate Type | Fluorinating Agent | Key Findings |

| Ti(TADDOLato) catalyst | β-ketoesters, α-acyl lactams | Selectfluor, NFSI | Achieved high yields (>80%) and enantioselectivity (up to 90% ee) for acyclic β-ketoesters. acs.org Using NFSI gave superior enantioselectivity for α-acyl lactams. acs.orgnih.gov |

| Palladium (Pd) catalysts | 3-substituted oxindoles, β-ketoesters | NFSI | Cationic palladium catalysts afforded fluorinated products in good yield with high to excellent enantioselectivities (75–96% ee). acs.orgnih.gov |

| Nickel (Ni) catalysts | β-ketoesters, 3-substituted oxindoles | NFSI | A catalyst from DBFOX-Ph and Ni(ClO4)2·6H2O gave extremely high levels of enantioselectivity (93–99% ee for cyclic β-ketoesters). acs.orgnih.gov |

| Cinchona Alkaloids (Organocatalyst) | Trifluoromethyl imines | (Proton Transfer) | A 9-OH cinchona alkaloid derivative enabled highly enantioselective isomerization of both aryl and alkyl trifluoromethyl imines. nih.gov |

Expansion of Biological Systems for Unnatural Amino Acid Incorporation

The ability to incorporate unnatural amino acids (UAAs) like this compound into proteins at specific sites opens up vast possibilities for protein engineering and studying biological processes. nih.govaddgene.org This is achieved by expanding the genetic code of living organisms. nih.gov The core technology relies on creating an orthogonal translation system, which consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is mutually exclusive with the host cell's own machinery. nih.govmdpi.comresearchgate.net

This engineered aaRS is evolved to specifically recognize and charge the UAA onto the orthogonal tRNA. acs.org The orthogonal tRNA is designed to recognize a unique codon, often a repurposed stop codon like the amber codon (TAG) or a quadruplet codon, that has been introduced into the gene of interest via site-directed mutagenesis. acs.orgacs.orgnih.gov When the ribosome encounters this unique codon during translation, the orthogonal tRNA delivers the UAA, incorporating it into the growing polypeptide chain. acs.org

This methodology has been successfully applied in E. coli, yeast, and mammalian cells, enabling the incorporation of more than 30 different UAAs with diverse functionalities. nih.gov Current research focuses on improving the efficiency and fidelity of these systems and developing new orthogonal pairs for an even wider range of UAAs. acs.org Efforts are also underway to engineer systems that can incorporate UAAs at the translation initiation site, allowing for specific N-terminal modifications. nih.govnih.gov The ultimate goal is to create robust and versatile platforms for producing proteins with novel or enhanced properties, such as increased stability or unique catalytic activities, by leveraging the chemical diversity of fluorinated amino acids. nih.govanu.edu.au

| Organism | Orthogonal System Origin | Codon Type | Key Feature/Advancement |

| E. coli | Methanocaldococcus jannaschii tyrosyl-RS/tRNA | Amber (TAG) | The first successful orthogonal pair imported into E. coli for site-specific, high-fidelity UAA incorporation. nih.gov |

| Yeast, Mammalian Cells | General method developed | Amber (TAG) | Enabled genetic encoding of UAAs with diverse properties (fluorescent, glycosylated, redox-active) in eukaryotic cells. nih.gov |

| E. coli | Engineered aaRS/tRNA | Quadruplet Codons | Demonstrated the simultaneous incorporation of two different UAAs using two mutually orthogonal quadruplet codons. acs.org |

| In vitro (Xenopus oocytes) | Tetrahymena thermophila tRNA | Opal (TGA), Amber (TAG) | Utilized an engineered tRNA (THG73) for effective nonsense suppression in eukaryotic in vitro translation systems. nih.gov |

Integration with Artificial Intelligence and High-Throughput Screening for Discovery

The vast chemical space of potential UAAs and the complexity of predicting their impact on protein structure and function present significant challenges. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity, accelerating the discovery and design of novel proteins. news-medical.netuchicago.edu By training on large databases of existing experimental data from genome sequencing and known UAA incorporations, ML models can identify the rules governing protein structure and function. nih.govuchicago.edu

| Approach | Methodology | Key Advantage | Application |

| Predictive Machine Learning | Training on databases of known UAA-incorporated proteins. | Predicts the probability of successful UAA substitutions, guiding rational protein design. nih.gov | Screening potential UAA incorporation sites to enhance protein function or stability. nih.gov |

| Generative AI Models | Deep learning algorithms generate novel amino acid sequences. | Creates entirely new proteins with specific, predefined structural features that may not exist in nature. news-medical.netmit.edu | Designing novel biomaterials with specific mechanical properties like stiffness or elasticity. mit.edu |

| AI-Enhanced Virtual Screening | AI algorithms screen vast on-demand chemical libraries computationally. | Overcomes the physical limitations of HTS, accessing a much larger chemical space to find novel hits. dundee.ac.ukbirmingham.ac.uk | Identifying novel bioactive small molecules and potential drug candidates more efficiently than traditional HTS. birmingham.ac.ukelsevierpure.com |

Exploration of New Biophysical Tools for Fluorinated Biomolecules

The unique properties of the fluorine atom make it an exceptional probe for studying the structure, dynamics, and interactions of biomolecules. nih.gov Consequently, the development of biophysical tools that can leverage these properties is a critical area of research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands out as an exceptionally powerful technique. nih.gov

The ¹⁹F nucleus possesses several advantageous properties for NMR studies: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of a proton (¹H). nih.govucla.edu Crucially, fluorine is virtually absent in natural biological systems, meaning there are no background signals to complicate spectra. nih.govucla.edu Furthermore, the ¹⁹F chemical shift is extremely sensitive to the local environment, with a range over 100 times larger than that of ¹H, allowing it to detect subtle conformational changes, ligand binding, and protein folding events. nih.govnih.govucla.edu

Innovations in NMR methodologies, such as solid-state NMR (SSNMR) combined with fast Magic Angle Spinning (MAS), are enabling the study of complex systems like membrane proteins in their native environments. mit.edu Techniques like ¹H-¹⁹F Rotational Echo Double Resonance (REDOR) allow for the measurement of nanometer-length distances within proteins, providing critical structural constraints. mit.edu Future research will continue to refine these techniques and explore other methods, like vibrational spectroscopy, to fully exploit the fluorine probe and gain deeper insights into the behavior of biomolecules containing this compound and other fluorinated analogs. rsc.org

| Property of ¹⁹F Nucleus | Implication for Biophysical Studies |

| Spin ½ | Results in sharp NMR signals and simpler spectra. nih.gov |

| 100% Natural Abundance | Maximizes the signal without the need for isotopic enrichment. nih.govucla.edu |

| High Gyromagnetic Ratio (83% of ¹H sensitivity) | Provides strong NMR signals, enabling the study of proteins at near-physiological concentrations. nih.govucla.edu |

| No Natural Biological Background | Ensures that any observed ¹⁹F signal comes exclusively from the incorporated fluorinated probe. nih.govnih.gov |

| Large Chemical Shift Range (>400 ppm) | Makes the ¹⁹F nucleus an extremely sensitive reporter of subtle changes in its local chemical and electrostatic environment. nih.govucla.edu |

| Minimal Perturbation | Substitution of hydrogen with fluorine is often isosteric, having a minimal effect on the overall protein structure and function. ucla.edu |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantiomerically pure (R)-2-Amino-6,6,6-trifluorohexanoic acid?

- Methodological Answer : The most advanced synthesis involves asymmetric alkylation of a chiral Ni(II)-glycine Schiff base complex with CF₃(CH₂)₃I. This method, optimized on a >100 g scale, achieves enantiomeric purity (>99% ee) and allows >90% recovery of the chiral auxiliary for reuse. The Fmoc-protected (S)-enantiomer is synthesized similarly, enabling direct integration into solid-phase peptide synthesis workflows .

| Synthesis Parameters | Details |

|---|---|

| Scale | >100 g |

| Chiral Auxiliary Recovery | >90% |

| Key Reagent | CF₃(CH₂)₃I |

Q. How can researchers characterize the purity and stereochemical integrity of this compound?